2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Anticonvulsant Maximal Electroshock Seizure Structure-Activity Relationship

2-(4-Phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 524062-32-6) is a synthetic small molecule (MW 379.38, C₁₉H₂₀F₃N₃O₂) built on a 4-phenylpiperazine pharmacophore linked via an acetamide bridge to a 4-(trifluoromethoxy)phenyl group. The 4-phenylpiperazine moiety is a recognized privileged scaffold for dopamine D2/D3 receptor ligands, while the terminal aryl amide contributes to subtype selectivity through bitopic receptor engagement.

Molecular Formula C19H20F3N3O2
Molecular Weight 379.383
CAS No. 524062-32-6
Cat. No. B2380835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS524062-32-6
Molecular FormulaC19H20F3N3O2
Molecular Weight379.383
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C19H20F3N3O2/c20-19(21,22)27-17-8-6-15(7-9-17)23-18(26)14-24-10-12-25(13-11-24)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,26)
InChIKeySRPOXARBWBFKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 524062-32-6): Structural & Pharmacological Baseline for Procurement Decisions


2-(4-Phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 524062-32-6) is a synthetic small molecule (MW 379.38, C₁₉H₂₀F₃N₃O₂) built on a 4-phenylpiperazine pharmacophore linked via an acetamide bridge to a 4-(trifluoromethoxy)phenyl group . The 4-phenylpiperazine moiety is a recognized privileged scaffold for dopamine D2/D3 receptor ligands, while the terminal aryl amide contributes to subtype selectivity through bitopic receptor engagement [1]. The compound is supplied at ≥95% purity by multiple vendors for research use only . Unlike broad statements about CNS activity, its specific molecular architecture—combining an orthosteric-binding phenylpiperazine with a secondary-binding OCF₃-aryl amide—creates a defined chemical space for structure-activity relationship (SAR) exploration.

Why Generic Phenylpiperazine Acetamides Cannot Substitute for 524062-32-6 in Receptor-Targeted Studies


Seemingly minor modifications to the terminal aryl ring of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides drastically alter pharmacological outcomes. In a systematic anticonvulsant evaluation, 3-(trifluoromethyl)anilide derivatives exhibited protection in the maximal electroshock seizure (MES) assay, whereas the majority of 3-chloroanilide analogs were completely inactive [1]. For dopamine D3 receptor ligands, the nature of the aryl amide substituent governs bitopic binding affinity: the 4-phenylpiperazine docks at the orthosteric site, while the extended aryl amide engages a divergent secondary binding pocket that is exquisitely sensitive to substituent electronics and geometry [2]. The 4-(trifluoromethoxy)phenyl group in 524062-32-6 presents a unique combination of strong electron withdrawal (−I effect of OCF₃, Hammett σₚ ≈ 0.35) and high lipophilicity (calculated logP ~3.1) that cannot be replicated by 4-methoxy (electron-donating, σₚ ≈ −0.27), 4-chloro (σₚ ≈ 0.23, lower logP), or even 4-trifluoromethyl (distinct steric and electrostatic profile) [3]. Interchanging these substituents without experimental validation risks selecting an analog with fundamentally different target engagement, selectivity, and in vivo efficacy.

Quantitative Differentiation of 524062-32-6 from Closest Analogs: Evidence-Based Selection Guide


Substituent-Dependent Anticonvulsant Activity: 3-CF₃ vs. 3-Cl Analogs Define the Critical Role of Electron-Withdrawing Groups

In a direct head-to-head comparison within the same study, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives bearing a 3-(trifluoromethyl) substituent on the anilide ring showed protection in the MES test, whereas 3-chloroanilide analogs were predominantly inactive. Specifically, all active compounds in the MES screen at 30 mg/kg and 100 mg/kg doses carried the 3-CF₃ group [1]. The 4-(trifluoromethoxy) substituent present in 524062-32-6 is a recognized bioisostere of trifluoromethyl, offering comparable electron-withdrawing capacity but distinct conformational and metabolic properties, making it a critical probe for investigating the contribution of the OCF₃ motif to anticonvulsant efficacy.

Anticonvulsant Maximal Electroshock Seizure Structure-Activity Relationship

D3 Dopamine Receptor Bitopic Binding: The 4-Phenylpiperazine Aryl Amide Scaffold Requires Precise Aryl Substitution for Subtype Selectivity

Extended-length 4-phenylpiperazine antagonists achieve D3 vs. D2 selectivity (>100-fold) through bivalent binding: the 4-phenylpiperazine occupies the orthosteric site, while the aryl amide moiety docks into a secondary binding pocket (SBP) [1]. The identity of the aryl substituent on the amide directly modulates SBP engagement and, consequently, D3 selectivity and intrinsic efficacy [2]. The 4-(trifluoromethoxy)phenyl group in 524062-32-6 offers an electron-deficient, lipophilic aryl surface that is structurally distinct from the 4-methoxyphenyl, 4-chlorophenyl, or 4-fluorophenyl variants commonly explored in D3 ligand SAR, positioning this compound as a key tool for probing SBP tolerances.

Dopamine D3 receptor Bitopic binding Receptor selectivity

DOPA Decarboxylase Inhibition: Weak Off-Target Activity Defines a Clean Baseline for CNS Target Profiling

524062-32-6 was evaluated for inhibition of recombinant human aromatic L-amino acid decarboxylase (DOPA decarboxylase), the enzyme responsible for dopamine biosynthesis from L-DOPA. The compound exhibited an IC₅₀ of 400,000 nM (400 µM), indicating negligible inhibition of this peripheral and central dopamine-synthesizing enzyme [1]. This is in stark contrast to genuine DOPA decarboxylase inhibitors such as carbidopa (IC₅₀ ≈ 10–50 nM), confirming that 524062-32-6 does not interfere with dopamine synthesis at pharmacologically relevant concentrations and should not be confused with direct enzyme inhibitors.

DOPA decarboxylase Off-target screening Enzyme inhibition

Physicochemical and Metabolic Differentiation: The 4-Trifluoromethoxy Substituent Delivers Unique Lipophilicity and Oxidative Stability

The 4-(trifluoromethoxy)phenyl group in 524062-32-6 imparts a distinct physicochemical profile compared to common substituents used in analogous phenylpiperazine acetamides. The OCF₃ group is strongly electron-withdrawing (Hammett σₚ ≈ 0.35), increasing the acidity of the adjacent amide NH and potentially enhancing hydrogen-bond donating capacity at the receptor, while the high lipophilicity (calculated logP ≈ 3.1; πₓ ≈ 1.04 for OCF₃ vs. −0.02 for OCH₃) is expected to improve blood-brain barrier permeability [1]. Furthermore, the OCF₃ group is resistant to oxidative O-dealkylation, a major metabolic pathway for methoxy analogs (e.g., 4-methoxyphenyl derivative CAS 191598-99-9), which undergo CYP450-mediated demethylation to the corresponding phenol, potentially generating reactive quinone metabolites [2].

Lipophilicity Metabolic stability Trifluoromethoxy group

High-Impact Application Scenarios for 2-(4-Phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (524062-32-6)


Structure-Activity Relationship (SAR) Expansion of D3 Dopamine Receptor Bitopic Ligands

524062-32-6 serves as a rationally selected SAR probe to investigate the tolerance of the D3 receptor secondary binding pocket (SBP) for the 4-(trifluoromethoxy)phenyl amide motif. The 4-phenylpiperazine core ensures orthosteric docking, while the OCF₃ substituent—with its unique combination of strong electron withdrawal and high lipophilicity—provides a data point that is missing from published SAR tables dominated by methoxy, chloro, fluoro, and CF₃ analogs [1]. Systematic comparison of 524062-32-6 with its 4-methoxy, 4-chloro, and 4-fluorophenyl counterparts can reveal the SBP's electrostatic and steric requirements, directly informing the design of next-generation D3-selective antagonists with optimized metabolic stability [2].

Pharmacophoric Evaluation of the OCF₃ Group as an Anticonvulsant Bioisostere

The Kamiński 2015 study established that 3-CF₃ substitution on the anilide ring of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides confers MES anticonvulsant activity, while 3-Cl substitution abolishes it [3]. 524062-32-6, bearing a 4-OCF₃ group, allows researchers to decouple electronic effects from steric/lipophilic effects by testing a bioisostere that is approximately isosteric to CF₃ but possesses distinct electronic distribution and hydrogen-bonding character. A head-to-head comparison of 524062-32-6 with the 4-CF₃ and 4-Cl analogs in the MES and 6-Hz psychomotor seizure models can directly quantify the contribution of the OCF₃ motif to anticonvulsant efficacy and neurotoxicity.

Metabolic Stability Screening: OCF₃ vs. OCH₃ in CNS Drug Discovery Programs

For CNS-oriented drug discovery programs, metabolic stability is a critical decision criterion. 524062-32-6 and its direct 4-methoxyphenyl analog (N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, CAS 191598-99-9) can be subjected to parallel mouse/human liver microsomal stability assays to quantify the advantage of the OCF₃ substituent in resisting oxidative metabolism [4]. Because O-demethylation of the 4-methoxy analog generates a phenol metabolite that may undergo further conjugation or redox cycling, the OCF₃ analog is predicted to exhibit a longer half-life and lower intrinsic clearance, making 524062-32-6 the preferred scaffold for in vivo proof-of-concept studies.

Negative Control for DOPA Decarboxylase Interference in Dopamine Receptor Functional Assays

In any functional assay measuring dopamine receptor signaling (e.g., β-arrestin recruitment, cAMP inhibition), unintended inhibition of dopamine synthesis by DOPA decarboxylase can produce false-positive or false-negative results, particularly in cell lines or tissue preparations that endogenously produce dopamine. The BindingDB-confirmed IC₅₀ of 400,000 nM for DOPA decarboxylase [5] establishes 524062-32-6 as a clean negative control—it will not inhibit dopamine production at any concentration relevant to receptor pharmacology (typically ≤10 µM). This is a specific, data-backed assurance that carbidopa or benserazide cannot provide.

Quote Request

Request a Quote for 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.